N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Beschreibung
N-(4-Chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a pyrido[2,1-b]quinazoline core. This scaffold is fused with a carboxamide group at position 3 and substituted with a 4-chlorophenyl moiety and an ethyl group at position 3. Its molecular formula is inferred as C₂₁H₂₁ClN₄O₂ (based on structural analogs in and ), with a molecular weight of approximately 388.88 g/mol.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-2-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVDJBBTBYJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a variety of targets, receptors, or microorganisms.
Mode of Action
Quinazoline derivatives have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more. The exact mechanism of interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biologische Aktivität
N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the pyridoquinazoline class. Its unique structure and functional groups suggest potential for various biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 383.87 g/mol. The structure features a bicyclic framework that includes both pyridine and quinazoline moieties, which are known for their pharmacological significance. The presence of the 4-chlorophenyl and ethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Activities
Research indicates that compounds similar to N-(4-chlorophenyl)-5-ethyl-11-oxo have demonstrated a range of biological activities:
- Anti-inflammatory Activity : Quinazoline derivatives often exhibit anti-inflammatory properties. For instance, studies have shown that certain analogues outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) in pain relief in experimental models .
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of tyrosine kinases such as EGFR, which plays a crucial role in cancer cell proliferation .
- Antimicrobial Activity : Quinazolines have been reported to possess antimicrobial properties against both gram-positive and gram-negative bacteria .
- Analgesic Activity : Similar compounds have shown significant analgesic effects comparable to conventional NSAIDs in preclinical studies .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 11-Oxo-11H-pyrido[2,1-b]quinazoline | Lacks benzyl group; simpler structure | Potential antiallergy agent |
| N-(3-chlorophenyl)-5-methyl-pyrido[2,1-b]quinazoline | Contains chlorophenyl; altered activity | Anticancer properties reported |
| 6-Methylpyrido[2,1-b]quinazoline | Methyl substitution; less complex | Antimicrobial activity noted |
These compounds share structural similarities with N-(4-chlorophenyl)-5-ethyl-11-oxo and provide insights into its potential pharmacological profile.
The biological activity of N-(4-chlorophenyl)-5-ethyl-11-oxo is likely mediated through several mechanisms:
- Receptor Interaction : Preliminary studies suggest interaction with immune response modulators.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparisons
Pharmacokinetic Inferences
- Solubility : The chloro substituent likely reduces solubility compared to methoxy or fluorine-containing analogs (e.g., 5m in : 4-fluorobenzyl group).
Vorbereitungsmethoden
Palladium-Catalyzed Dearomatizing Carbonylation
Core Structure Formation
The pyrido[2,1-b]quinazolin-11-one core can be constructed via palladium-catalyzed dearomatizing carbonylation, as demonstrated by Xu et al. (2015) for related derivatives. Starting from N-(2-bromophenyl)pyridine-2-amine , this method employs 1,3-bis(diisobutylphosphino)propane (DIBPP) as a ligand and carbon monoxide under mild conditions (80°C, 12 h) to achieve cyclocarbonylation. For the target compound, substituting the pyridine-2-amine with a 5-ethyl-substituted analog would enable incorporation of the ethyl group at position 5 during the initial stages.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | DIBPP (10 mol%) |
| Temperature | 80°C |
| CO Pressure | 1 atm |
| Solvent | Toluene |
| Yield | Up to 84% (analogous systems) |
This method offers excellent regioselectivity and avoids harsh conditions, preserving functional groups for subsequent modifications.
Carboxamide Functionalization
Post-core formation, the 3-carboxamide group is introduced via coupling reactions. 4-Chloroaniline can be reacted with the activated carboxylic acid derivative (e.g., acid chloride or mixed anhydride) of the pyridoquinazolinone intermediate. For instance, using EDC/HOBt in DMF at 25°C for 24 h achieves amidation with minimal racemization.
Microwave-Assisted Cyclization
Quinazoline Ring Construction
Microwave irradiation significantly accelerates quinazoline formation compared to conventional reflux. As shown in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one , a two-step protocol involving:
- N-Acylation of anthranilic acid derivatives with 2-chlorobenzoyl chloride.
- Cyclocondensation with hydrazine hydrate under microwave irradiation (150°C, 20 min).
Adapting this approach, the 5-ethyl group could be introduced via alkylation of a precursor amine before cyclization.
Comparative Efficiency:
| Method | Time | Yield (%) |
|---|---|---|
| Conventional Reflux | 8 h | 62 |
| Microwave | 20 min | 89 |
Microwave conditions enhance reaction efficiency and reduce side-product formation, making them ideal for large-scale synthesis.
Stepwise Annulation Strategy
Sequential Ring Formation
An alternative route involves constructing the pyridine and quinazoline rings sequentially:
- Pyridine Ring Synthesis : Alkylation of a dihydropyridine precursor with ethyl bromide introduces the 5-ethyl group.
- Quinazoline Formation : Condensation with a 4-chlorophenyl isocyanate derivative under acidic conditions (HCl, EtOH, reflux).
Critical Challenges:
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Optimizing solvent polarity (e.g., switching from toluene to DMF) improves solubility of intermediates in palladium-catalyzed routes. Catalyst loading reduction (2.5 mol% Pd) with Xantphos as a ligand maintains efficiency while lowering costs.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical methods for quinazoline synthesis, though applicability to this specific compound remains unexplored.
Q & A
Q. What are the established synthetic routes and characterization methods for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of precursors (e.g., substituted quinazolinones) with hydrazine derivatives under reflux conditions. Key steps include:
- Reaction Optimization : Ethanol or DMF as solvents, benzyltributylammonium bromide as a phase-transfer catalyst (70–80°C, 8–12 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Characterization :
- NMR (¹H/¹³C): Confirms regiochemistry of the pyrido-quinazoline core and substitution patterns.
- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and amide N–H bonds at ~3300 cm⁻¹ .
- Example Data Table :
| Step | Solvent | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | DMF | Benzyltributylammonium bromide | 80 | 10 | 65 |
| Amidation | Ethanol | None | Reflux | 6 | 72 |
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (MIC values reported as ≤25 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~10–20 µM) with ROS generation measured via DCFH-DA fluorescence .
- Key Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out artifacts.
Q. What structural features influence its bioactivity?
- Methodological Answer :
- Core Scaffold : The pyrido[2,1-b]quinazoline system provides rigidity, enhancing binding to hydrophobic enzyme pockets.
- Substituent Effects :
- The 4-chlorophenyl group increases lipophilicity (logP ~3.5), improving membrane permeability .
- The ethyl group at position 5 modulates steric hindrance, affecting target engagement (e.g., kinase inhibition) .
- Computational Validation : Molecular docking (AutoDock Vina) shows hydrogen bonding between the carboxamide and ATP-binding pockets of kinases (binding energy ≤−8.5 kcal/mol) .
Q. What are the solubility and stability challenges in formulation?
- Methodological Answer :
- Solubility : Poor aqueous solubility (<0.1 mg/mL) due to high hydrophobicity. Strategies include:
- Co-solvents (e.g., PEG-400) or micellar encapsulation (e.g., Poloxamer 407).
- Salt formation (e.g., hydrochloride) to improve ionization .
- Stability : Susceptible to hydrolysis at high pH (>8). Stability studies (HPLC monitoring) recommend storage at 4°C in amber vials .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- QSAR Models : Train regression models using descriptors like topological polar surface area (TPSA) and H-bond acceptors/donors to predict IC₅₀ values .
- MD Simulations : Analyze ligand-protein dynamics (e.g., GROMACS) to identify residues critical for binding (e.g., Lys48 in kinase X).
- Example Workflow :
Generate 3D conformers (Open Babel).
Dock into target (e.g., EGFR kinase, PDB: 1M17).
Prioritize derivatives with ΔG ≤−9.0 kcal/mol and fewer off-target interactions .
Q. How to resolve contradictions between in vitro bioactivity and computational predictions?
- Methodological Answer :
- Hypothesis Testing :
False Positives : Re-test compounds with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Off-Target Effects : Use proteome-wide profiling (e.g., kinome-wide screening at 1 µM).
- Case Study : A derivative showed high docking scores but low cytotoxicity. SPR revealed weak binding (KD >10 µM), attributed to solvation effects not modeled computationally .
Q. What advanced techniques optimize multi-step synthesis yields?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize three variables: temperature (70–90°C), catalyst loading (5–15 mol%), and reaction time (8–16 hours).
- Process Analytics : In-line FTIR monitors intermediate formation (e.g., amide coupling at ~1650 cm⁻¹) .
- Example Optimization Table :
| Variable | Low | High | Optimal |
|---|---|---|---|
| Temp | 70 | 90 | 85 |
| Catalyst | 5 | 15 | 12 |
| Time | 8 | 16 | 14 |
Q. How to study synergistic effects in combination therapies?
- Methodological Answer :
- Combination Index (CI) : Calculate using the Chou-Talalay method (CI <1 indicates synergy). Test with fixed molar ratios (e.g., 1:1 to 1:4) .
- Mechanistic Insight : Use RNA-seq to identify pathways upregulated in combination (e.g., apoptosis genes BAX/BCL2 ratio >2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
